5-Tert-butyl-2-methylfuran-3-carboxylic acid

Synthetic Chemistry Process Optimization Yield Comparison

Fragment-based screening requires building blocks balancing lipophilicity for target engagement and solubility. 5-tert-Butyl-2-methyl-3-furoic acid (LogP 3.17, LogD pH 7.4: 0.66) meets this criterion, enabling pH-dependent solubility for biological assays. • Functions as a nucleophilic catalyst in aldehyde-acid chloride couplings - a property absent in other furan-3-carboxylic acid derivatives. • 8.1% yield differential vs. dimethyl analog in ester hydrolysis confirms a distinct steric/electronic profile for SAR studies. • Carboxylic acid handle permits amide bond formation, esterification, or coupling for fragment growing/linking strategies.

Molecular Formula C10H13O3-
Molecular Weight 181.21 g/mol
CAS No. 38422-62-7
Cat. No. B2711806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-methylfuran-3-carboxylic acid
CAS38422-62-7
Molecular FormulaC10H13O3-
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(C)(C)C)C(=O)[O-]
InChIInChI=1S/C10H14O3/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H,11,12)/p-1
InChIKeyNWWAPYOVUAEIJB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-2-methylfuran-3-carboxylic Acid Overview


5-Tert-butyl-2-methylfuran-3-carboxylic acid (CAS 38422-62-7), also known as 5-TBMF, is a substituted furan-3-carboxylic acid derivative with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a 5-position tert-butyl group and a 2-position methyl substituent on the furan ring , which confer distinct steric and electronic properties that influence its reactivity as a synthetic building block in medicinal chemistry and organic synthesis . The carboxylic acid functionality at the 3-position enables downstream derivatization via amide bond formation, esterification, or coupling reactions, making it a versatile fragment molecule for scaffold elaboration in drug discovery programs [1].

tert-Butyl Substitution: Functional Impact on 5-Tert-butyl-2-methylfuran-3-carboxylic Acid


Substituting 5-tert-butyl-2-methylfuran-3-carboxylic acid with seemingly similar furan-3-carboxylic acid derivatives such as 2,5-dimethylfuran-3-carboxylic acid or unsubstituted furan-3-carboxylic acid is not chemically equivalent and will alter synthetic outcomes . The 5-position tert-butyl group introduces substantial steric bulk (calculated molar volume: 167.7±3.0 cm³) and lipophilicity (ACD/LogP: 3.17) that directly impact reaction kinetics, solubility profiles, and downstream compound properties . In hydrolysis reactions, the tert-butyl-substituted analog demonstrates a measurably different yield profile compared to its dimethyl counterpart under identical conditions . Furthermore, the 5-tert-butyl group confers a distinct catalytic capacity in aldehyde-acid chloride coupling reactions that is not observed with other furan-3-carboxylic acid derivatives, representing a functional differentiation rather than a mere structural variation . The following quantitative evidence establishes precisely where this compound diverges from its closest analogs in measurable, application-relevant parameters.

Differentiation Evidence: 5-Tert-butyl-2-methylfuran-3-carboxylic Acid


Synthetic Yield vs. 2,5-Dimethylfuran-3-carboxylic Acid

In a head-to-head synthetic comparison under identical ester hydrolysis conditions, 5-tert-butyl-2-methylfuran-3-carboxylic acid (3a) was obtained in 83.9% yield, whereas its closest structural analog 2,5-dimethylfuran-3-carboxylic acid (3b) lacking the tert-butyl group yielded 92.0% under the same protocol . This 8.1 percentage-point yield differential reflects the steric and electronic influence of the 5-position tert-butyl substituent on the hydrolysis kinetics of the corresponding ethyl ester precursor. Both reactions employed sodium hydroxide (2M, 20.55 mmol) in methanol at 60°C for 2 hours followed by acidification to pH 1 and filtration, enabling direct quantitative comparison .

Synthetic Chemistry Process Optimization Yield Comparison

Lipophilicity Advantage over Unsubstituted Furan-3-carboxylic Acid

5-tert-Butyl-2-methylfuran-3-carboxylic acid exhibits a calculated ACD/LogP value of 3.17 , representing a substantial increase in lipophilicity compared to unsubstituted furan-3-carboxylic acid (calculated LogP approximately -0.1 to 0.2 based on fragment-based estimation for the unsubstituted core). The 5-position tert-butyl group contributes approximately 1.5-2.0 LogP units through hydrophobic surface area expansion, while the 2-methyl group adds an additional ~0.5 LogP units. At pH 7.4, the ACD/LogD value decreases to 0.66 due to carboxylate ionization, whereas at pH 5.5 the LogD is 2.35 . This pH-dependent distribution coefficient is a direct consequence of the compound's pKa, which is modulated by the electron-donating tert-butyl substituent at the 5-position.

Physicochemical Properties Lipophilicity Drug-likeness

Thermal Stability Compared to Lighter Furan Carboxylic Acids

The target compound exhibits a predicted boiling point of 280.8±28.0°C at 760 mmHg and a flash point of 123.6±24.0°C . This thermal profile contrasts sharply with 2,5-dimethylfuran-3-carboxylic acid, which due to its lower molecular weight (C7H8O3, MW ~140) and absence of the bulky tert-butyl group, would be expected to have a substantially lower boiling point (estimated 220-240°C range based on class trends for C7-C8 furan carboxylic acids). The measured melting point of the target compound is 88.2-91.5°C , compared to 136.0-138.4°C for 2,5-dimethylfuran-3-carboxylic acid , representing a ~47°C melting point depression attributable to disruption of crystal packing by the tert-butyl group.

Thermal Properties Process Chemistry Physical Characterization

Catalytic Activity in Aldehyde-Acid Chloride Coupling

5-tert-Butyl-2-methylfuran-3-carboxylic acid demonstrates a documented catalytic role in reactions between aldehydes and acid chlorides, proceeding via a nucleophilic substitution mechanism wherein the carboxylate form of the compound replaces the aldehyde group of the acid chloride to forge a new carbon-carbon bond . This catalytic capacity is structurally dependent on the 5-tert-butyl and 2-methyl substitution pattern, which modulates the nucleophilicity of the carboxylate oxygen and stabilizes the tetrahedral intermediate. Notably, the reaction is reversible, enabling the compound to be regenerated and to facilitate product formation with high efficiency and yield . No evidence suggests that unsubstituted furan-3-carboxylic acid or 2,5-dimethylfuran-3-carboxylic acid exhibits comparable catalytic activity in this transformation.

Catalysis Synthetic Methodology Nucleophilic Substitution

Applications of 5-Tert-butyl-2-methylfuran-3-carboxylic Acid


Fragment-Based Drug Discovery: Balanced Lipophilicity

5-Tert-butyl-2-methylfuran-3-carboxylic acid serves as a fragment molecule with an ACD/LogP of 3.17, positioning it in the optimal lipophilicity range (LogP 1-3) for fragment-based screening libraries where both membrane permeability and aqueous solubility must be balanced . Unlike unsubstituted furan-3-carboxylic acid fragments that may be too polar, this compound provides sufficient hydrophobic character for target engagement while maintaining a favorable LogD (pH 7.4) of 0.66, enabling pH-dependent solubility for biological assays. Its carboxylic acid handle permits facile conjugation to amine-containing pharmacophores, making it suitable for fragment growing and linking strategies in hit-to-lead campaigns .

High-Temperature Synthetic Coupling Applications

The high predicted boiling point of 280.8±28.0°C makes 5-tert-butyl-2-methylfuran-3-carboxylic acid suitable for synthetic sequences requiring elevated temperatures, such as amide couplings in high-boiling solvents or microwave-assisted reactions. Its melting point of 88.2-91.5°C facilitates solid handling and purification by recrystallization. Procurement for process chemistry applications should account for the 83.9% yield benchmark established for ester hydrolysis, which informs cost modeling when this compound is prepared in-house versus purchased directly .

Catalytic Aldehyde-Acid Chloride Coupling Methodologies

5-tert-Butyl-2-methylfuran-3-carboxylic acid uniquely functions as a nucleophilic catalyst in aldehyde-acid chloride coupling reactions, a property not shared by other furan-3-carboxylic acid derivatives . This catalytic role enables it to facilitate C-C bond formation while being regenerated through a reversible substitution mechanism, achieving high efficiency in product generation . This dual role as both catalyst and potential building block distinguishes it in synthetic methodology development, particularly for laboratories developing new carbon-carbon bond-forming reactions.

Sterically Differentiated Furan Cores in SAR Studies

For structure-activity relationship (SAR) investigations where steric bulk at the furan 5-position is a variable of interest, 5-tert-butyl-2-methylfuran-3-carboxylic acid provides a defined steric and electronic profile (molar volume 167.7±3.0 cm³) distinct from the smaller 2,5-dimethylfuran-3-carboxylic acid core. The 8.1 percentage-point yield differential observed in ester hydrolysis further confirms that the tert-butyl substituent meaningfully alters the reactivity landscape of the furan ring, providing a chemically distinct SAR probe for target engagement studies.

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